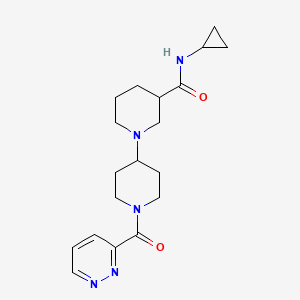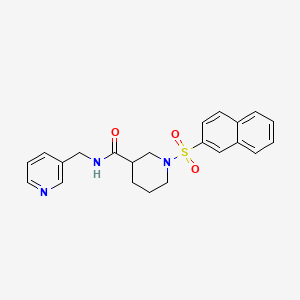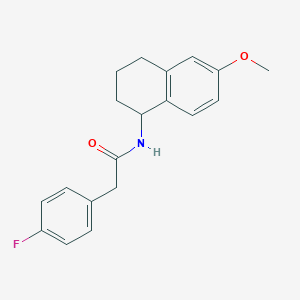
N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated for its therapeutic potential in various diseases.
Wirkmechanismus
CPI-455 exerts its pharmacological effects by inhibiting the activity of N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which play a crucial role in the regulation of gene expression. This compound proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene transcription. By inhibiting this compound proteins, CPI-455 blocks the expression of genes that are involved in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have various biochemical and physiological effects. In cancer cells, CPI-455 inhibits the expression of oncogenes, including MYC and BCL2, which are critical for cancer cell survival and proliferation. In animal models of inflammation, CPI-455 reduces the expression of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CPI-455 has been found to improve cardiac function in animal models of heart failure, possibly by reducing cardiac fibrosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPI-455 is its potent inhibitory activity against N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which makes it a valuable tool for studying the role of this compound proteins in various diseases. Additionally, CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials. However, one of the limitations of CPI-455 is its low solubility, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on CPI-455. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPI-455. Secondly, the therapeutic potential of CPI-455 in various diseases needs to be further evaluated in clinical trials. Thirdly, the development of more potent and selective N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide inhibitors, including CPI-455 derivatives, may provide new therapeutic options for the treatment of various diseases. Finally, the combination of CPI-455 with other drugs, including chemotherapy agents and immunotherapies, may enhance its therapeutic efficacy and reduce drug resistance.
Synthesemethoden
The synthesis of CPI-455 involves the reaction of 4-bromo-1-cyclopropylpyrazole with 3-aminopyridazine, followed by the addition of 1,4'-bipiperidine-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction mixture is then purified by column chromatography to obtain CPI-455 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders. In preclinical studies, CPI-455 has shown potent anti-tumor activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. CPI-455 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, CPI-455 has been found to have a protective effect on the heart in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(pyridazine-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-18(21-15-5-6-15)14-3-2-10-24(13-14)16-7-11-23(12-8-16)19(26)17-4-1-9-20-22-17/h1,4,9,14-16H,2-3,5-8,10-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCXAZBILGAGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NN=CC=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)

![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)

![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5493966.png)